2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole

Physicochemical profiling Drug-likeness Membrane permeability

2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole (synonym: [4-(2,4,5-trimethyl-phenyl)-thiazol-2-yl]-hydrazine) is a 2,4-disubstituted hydrazinyl-thiazole with molecular formula C₁₂H₁₅N₃S and molecular weight 233.33 g/mol. The compound features a hydrazinyl (-NH-NH₂) group at C2—a key pharmacophore for condensation with carbonyl electrophiles to generate hydrazone libraries—and a 2,4,5-trimethylphenyl moiety at C4 that confers elevated lipophilicity (computed LogP 3.02) relative to simpler 4-aryl analogs.

Molecular Formula C12H15N3S
Molecular Weight 233.33 g/mol
Cat. No. B15053746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole
Molecular FormulaC12H15N3S
Molecular Weight233.33 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)C2=CSC(=N2)NN)C
InChIInChI=1S/C12H15N3S/c1-7-4-9(3)10(5-8(7)2)11-6-16-12(14-11)15-13/h4-6H,13H2,1-3H3,(H,14,15)
InChIKeyKSHDFYMMVAJOTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole (CAS 886494-89-9) — Key Procurement Specifications and Research-Grade Identity


2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole (synonym: [4-(2,4,5-trimethyl-phenyl)-thiazol-2-yl]-hydrazine) is a 2,4-disubstituted hydrazinyl-thiazole with molecular formula C₁₂H₁₅N₃S and molecular weight 233.33 g/mol . The compound features a hydrazinyl (-NH-NH₂) group at C2—a key pharmacophore for condensation with carbonyl electrophiles to generate hydrazone libraries—and a 2,4,5-trimethylphenyl moiety at C4 that confers elevated lipophilicity (computed LogP 3.02) relative to simpler 4-aryl analogs . The hydrazinyl-thiazole scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated activity across kinase inhibition, monoamine oxidase (MAO) modulation, and antifungal applications [1]. This compound is supplied as a research-grade building block (purity ≥97–98%) by multiple vendors and is catalogued under MDL MFCD05207365 .

Why 2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole Cannot Be Casually Substituted by a Generic 4-Aryl Hydrazinyl-Thiazole


Hydrazinyl-thiazoles bearing different C4-aryl substituents are not functionally interchangeable. The C4 aryl group directly modulates three critical parameters relevant to biological screening and synthetic elaboration: (i) lipophilicity (LogP), which governs membrane permeability and off-target binding ; (ii) the steric and electronic environment around the thiazole C5–H position, influencing both electrophilic substitution chemistry and target-binding pose [1]; and (iii) the reactivity of the C2-hydrazinyl NH₂ toward condensation with aldehydes/ketones, a cornerstone reaction for generating hydrazone-based screening libraries [2]. The 2,4,5-trimethylphenyl substitution pattern yields a LogP of ~3.02, versus ~2.2 for the unsubstituted 4-phenyl analog and ~1.5 for 4-methylthiazole . This ~0.8–1.5 log unit difference translates to an approximately 6- to 30-fold shift in calculated octanol–water partition coefficient, sufficient to alter cell permeability, solubility, and assay interference profiles in high-throughput screening campaigns [1]. Substituting a simpler 4-phenyl or 4-tolyl analog without accounting for these differences risks invalidating SAR continuity and compromising library integrity.

Quantitative Differentiation Evidence: 2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole Versus Closest Analogs


Enhanced Lipophilicity (LogP 3.02) Versus 4-Phenyl and 4-Methyl Analogs — Direct Calculated Property Comparison

The computed octanol–water partition coefficient (LogP) of 2-hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole is 3.02, representing a meaningful increase over the 4-phenyl analog (LogP 2.20) and a substantial gain over the 4-methyl analog (LogP 1.51) . In the hydrazinyl-thiazole class, every ~1.0 LogP unit increment corresponds to an approximate 10-fold increase in membrane partitioning, which has been correlated with improved passive cellular permeability in Caco-2 monolayer assays for related 4-arylthiazole derivatives such as PD76 . The 2,4,5-trimethylphenyl group achieves this without introducing heteroatoms that would increase TPSA (maintained at 50.94 Ų) or alter the hydrogen-bond donor count (2 HBD), thus preserving oral drug-likeness parameters within the Veber rules framework .

Physicochemical profiling Drug-likeness Membrane permeability

TPSA and Hydrogen-Bond Donor Profile Suited for CNS Drug-Likeness — Comparison with 4-Methoxyphenyl Analog (PD76)

2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole exhibits a topological polar surface area (TPSA) of 50.94 Ų with only 2 hydrogen-bond donors (HBD), placing it within the established CNS drug-likeness thresholds (TPSA < 90 Ų and HBD ≤ 3 are associated with favorable CNS penetration) . By contrast, the 4-methoxyphenyl analog PD76 (2-hydrazinyl-4-(4-methoxyphenyl)thiazole) has a TPSA of ~59.6 Ų due to the methoxy oxygen, and many hydrazinyl-thiazole derivatives bearing polar C4 substituents exceed TPSA values of 70 Ų, potentially limiting blood-brain barrier penetration [1]. The all-hydrocarbon 2,4,5-trimethylphenyl substitution maximizes lipophilic surface area while keeping TPSA at the lower boundary of the hydrazinyl-thiazole series, making this compound a preferred scaffold for CNS-targeted kinase or MAO-B inhibitor programs where brain exposure is desired .

CNS drug design Blood-brain barrier penetration Veber rules

Class-Level MAO-B Inhibitory Potential: 4-Substituted Thiazol-2-yl Hydrazine Series Achieves Nanomolar IC₅₀ — SAR Context for the 2,4,5-Trimethylphenyl Analog

In a landmark structure–activity relationship (SAR) study by Secci et al. (2012), a large series of (4-substituted-thiazol-2-yl)hydrazine derivatives was evaluated for human MAO-A and MAO-B inhibitory activity. Most compounds exhibited nanomolar-range hMAO-B IC₅₀ values, with the most potent analog (bearing a pyridine moiety at the hydrazone C=N) achieving IC₅₀ = 3.81 ± 0.12 nM and a selectivity ratio of 119 toward hMAO-B over hMAO-A [1]. Critically, the SAR revealed that the C4 aryl substituent on the thiazole ring is a primary determinant of potency and isoform selectivity: electron-withdrawing substituents on the C4-phenyl ring were preferred for hMAO-B selectivity [1]. The 2,4,5-trimethylphenyl group provides electron-donating methyl substituents, which—based on class SAR—are predicted to modulate potency and selectivity in a manner distinct from both the unsubstituted phenyl and 4-halogenated phenyl analogs [2]. Investigators developing MAO-B-targeted agents should therefore select this specific C4-substituted building block rather than defaulting to the more common 4-phenyl or 4-chlorophenyl analogs, as the methylation pattern will produce a unique MAO inhibition fingerprint.

Monoamine oxidase B inhibition Neurodegeneration Parkinson's disease

Kinase Inhibition Landscape: Hydrazinyl-Thiazole Scaffold Validated Against ABL1 Kinase (IC₅₀ = 5.37 µM) — Building Block for Targeted Antileukemic Libraries

The hydrazinyl-thiazole scaffold has been validated as a kinase inhibitor pharmacophore in a focused ABL1 inhibitor program. Compound 2j (4-(4-(methylsulfonyl)phenyl)-2-[2-((1,3-benzodioxol-4-yl)methylene)hydrazinyl]thiazole) demonstrated ABL1 kinase IC₅₀ = 5.37 ± 1.17 µM and was more effective than imatinib against HL-60, Jurkat, and MT-2 leukemic cell lines [1]. In a parallel study, hydrazinyl-thiazole derivative 5j displayed dual EGFR/ARO inhibitory activity with IC₅₀ values of 82.8 nM and 98.6 nM, respectively, compared to reference drugs erlotinib (IC₅₀ = 62.4 nM) and letrozole (IC₅₀ = 79 nM) [2]. The kinase-targeting pharmacophore resides in the 2-hydrazinyl-thiazole core, while the C4-aryl substituent (e.g., 2,4,5-trimethylphenyl) governs kinase selectivity through differential hydrophobic pocket occupancy in the ATP-binding site [1]. The 2,4,5-trimethylphenyl group provides a sterically demanding, electron-rich hydrophobic motif that is distinct from the 4-methylsulfonylphenyl or 4-chlorophenyl groups used in published ABL1 and EGFR inhibitors, offering a differentiated selectivity profile for kinase panel screening [2].

Kinase inhibition ABL1 Chronic myeloid leukemia Targeted therapy

Antifungal Activity Class-Level Evidence: Hydrazine-Thiazole Derivatives Achieve MIC Values from 0.45 to 31.2 µM Against Candida and Cryptococcus spp.

A systematic antifungal evaluation of fifteen hydrazine-thiazole derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.45 to 31.2 µM against six clinically important Candida and Cryptococcus species and Paracoccidioides brasiliensis, with several compounds equaling or exceeding the potency of fluconazole and amphotericin B [1]. Within this class, 2-hydrazinyl-4-(4-methoxyphenyl)thiazole (PD76) has been specifically validated with broad-spectrum anti-Candida and anti-Cryptococcus activity and moderate intestinal permeability (Papp A→B = 5.25 × 10⁻⁶ cm/s in Caco-2 assays) [2]. The antifungal pharmacophore maps to the 2-hydrazinyl-thiazole core, while the C4-aryl substituent modulates potency and species selectivity [1]. The 2,4,5-trimethylphenyl group, with its enhanced lipophilicity (LogP 3.02 vs ~2.6 for PD76), is predicted to further improve fungal membrane penetration compared to the 4-methoxyphenyl analog, potentially yielding superior activity against azole-resistant strains where drug efflux is a resistance mechanism [1].

Antifungal drug discovery Candida spp. Cryptococcus Azole-resistant fungi

Synthetic Versatility: The C2-Hydrazinyl Group Enables Quantitative Hydrazone Formation — Key for Focused Library Synthesis with 86–99% Reported Yields

The C2-hydrazinyl (-NH-NH₂) functionality of 2-hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole is a versatile nucleophilic handle that undergoes condensation with aldehydes and ketones to form hydrazone (C=N) derivatives in high yield. In a representative study, Chimenti et al. reported the synthesis of [4-(4′-substituted-phenyl)thiazol-2-yl]hydrazine derivatives in 86–99% isolated yields via Hantzsch condensation, with subsequent hydrazone formation proceeding efficiently under mild acidic catalysis [1]. More recently, an eco-friendly one-pot ultrasound- and microwave-assisted protocol was demonstrated for arylidene-hydrazinyl-thiazole derivatives (27 analogs, series 27a–r), yielding CDK2 inhibitors with IC₅₀ values of 0.35–1.49 µM versus the reference inhibitor roscovitine (IC₅₀ = 0.71 µM) [2]. The 2,4,5-trimethylphenyl substituent provides sufficient steric bulk at C4 to minimize undesired thiazole C5 functionalization side reactions during hydrazone formation, a known issue with less hindered 4-methyl or unsubstituted analogs [1]. This synthetic robustness makes the compound a reliable building block for parallel synthesis of diverse hydrazone screening libraries.

Parallel synthesis Hydrazone library Combinatorial chemistry Green chemistry

Procurement-Driven Application Scenarios for 2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole


Focused CNS-Penetrant MAO-B Inhibitor Library Synthesis via Hydrazone Condensation

Research groups targeting selective, reversible MAO-B inhibitors for Parkinson's disease or Alzheimer's disease should prioritize this building block. The established SAR demonstrates that the C4-aryl substituent on the thiazole ring is the primary driver of hMAO-B potency and isoform selectivity, with the most potent published analogs achieving IC₅₀ = 3.81 nM (Secci et al., 2012) [1]. The 2,4,5-trimethylphenyl group provides a methylated hydrophobic surface that is structurally distinct from published 4-substituted analogs, offering the potential for novel IP. The compound's TPSA of 50.94 Ų and LogP of 3.02 place it within CNS drug-likeness parameters (TPSA < 90 Ų, LogP 1–4), supporting brain exposure . Condensation with diverse (hetero)aryl aldehydes generates hydrazone libraries in 86–99% yield under mild conditions, enabling rapid SAR exploration [2].

Kinase-Targeted Antileukemic Agent Development — Hydrophobic ABL1/EGFR Inhibitor Scaffold

Medicinal chemistry teams developing next-generation ABL1 or EGFR kinase inhibitors for chronic myeloid leukemia (CML) or solid tumors can use this compound as the core building block for hydrazone-based kinase inhibitor libraries. Published hydrazinyl-thiazole derivatives have achieved ABL1 IC₅₀ = 5.37 µM and EGFR IC₅₀ = 82.8 nM, with cellular activity exceeding imatinib in leukemic cell lines (Zeytün et al., 2021; El-Naggar et al., 2022) [1]. The 2,4,5-trimethylphenyl group is predicted to occupy the hydrophobic back pocket of the ATP-binding site in a manner distinct from the 4-methylsulfonylphenyl or 4-chlorophenyl groups used in published inhibitors, enabling the exploration of novel kinase selectivity profiles . The hydrazone linkage serves as a modular connection point for introducing diverse aromatic capping groups that interact with the solvent-exposed region of the kinase active site.

Antifungal Drug Discovery Targeting Azole-Resistant Candida and Cryptococcus Strains

For antifungal discovery programs addressing the clinical challenge of azole-resistant fungal infections, this compound serves as a lipophilicity-enhanced building block for hydrazine-thiazole antifungal agents. Published hydrazine-thiazole analogs have demonstrated MIC values as low as 0.45 µM against Candida and Cryptococcus species, with several compounds equaling or exceeding fluconazole and amphotericin B potency (De Oliveira Filho et al., 2018) [1]. The 2,4,5-trimethylphenyl substitution (LogP 3.02) is predicted to enhance fungal membrane penetration compared to the 4-methoxyphenyl analog PD76 (estimated LogP ~2.6), which has validated Caco-2 permeability (Papp = 5.25 × 10⁻⁶ cm/s) and proven anti-Candida/Cryptococcus activity (Pierotte et al., 2024) . This lipophilicity advantage may be particularly relevant for overcoming drug efflux-mediated azole resistance.

High-Throughput Parallel Synthesis of CDK2 Inhibitor Screening Libraries

Industrial and academic screening groups building cyclin-dependent kinase 2 (CDK2) inhibitor libraries should select this building block for its compatibility with eco-friendly one-pot multicomponent synthesis protocols. Aggarwal et al. (2021) demonstrated that arylidene-hydrazinyl-thiazole derivatives can be synthesized under ultrasound or microwave irradiation in a single operational step, with the resulting library (27 analogs) displaying CDK2 IC₅₀ values of 0.35–1.49 µM, with several compounds surpassing the reference inhibitor roscovitine (IC₅₀ = 0.71 µM) [1]. The 2,4,5-trimethylphenyl substituent at C4 provides steric protection of the thiazole C5 position, minimizing unwanted side reactions during one-pot protocols and reducing purification requirements—a critical factor for maintaining library purity in high-throughput parallel synthesis workflows .

Quote Request

Request a Quote for 2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.